Duvelisib R enantiomer
Duvelisib R enantiomer
Duvelisib (R enantiomer) is a novel and selective PI3K δ/γ inhibitor with 2.5 nM / 27 nM (PI3K δ/γ), highly selective for PI3K δ/γ than other protein kinases.Target: PI3K δ/γin vitro: Human peripheral blood CD19+ B cells were stimulated with anti-IgM and anti-CD40 antibodies in the presence or absence of IPI-145 for 96 hr. IPI-145 inhibited human B cell proliferation with an average IC50 value of 0.5 nM[1]in vivo: Beginning at this time, animals were orally dosed daily for 20 weeks with vehicle, IPI-145 (1, 5, or 10 mg/kg), or a dexamethasone control (2 mg/kg). Proteinuria was significantly reduced at study termination for all IPI-145-treated mice compared with vehicle animals, as well as in the dexamethasone control group [1].
Brand Name:
Vulcanchem
CAS No.:
1261590-48-0
VCID:
VC0002359
InChI:
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1
SMILES:
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Molecular Formula:
C22H17ClN6O
Molecular Weight:
416.86
Duvelisib R enantiomer
CAS No.: 1261590-48-0
Inhibitors
VCID: VC0002359
Molecular Formula: C22H17ClN6O
Molecular Weight: 416.86
CAS No. | 1261590-48-0 |
---|---|
Product Name | Duvelisib R enantiomer |
Molecular Formula | C22H17ClN6O |
Molecular Weight | 416.86 |
IUPAC Name | 8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one |
Standard InChI | InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 |
SMILES | CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |
Description | Duvelisib (R enantiomer) is a novel and selective PI3K δ/γ inhibitor with 2.5 nM / 27 nM (PI3K δ/γ), highly selective for PI3K δ/γ than other protein kinases.Target: PI3K δ/γin vitro: Human peripheral blood CD19+ B cells were stimulated with anti-IgM and anti-CD40 antibodies in the presence or absence of IPI-145 for 96 hr. IPI-145 inhibited human B cell proliferation with an average IC50 value of 0.5 nM[1]in vivo: Beginning at this time, animals were orally dosed daily for 20 weeks with vehicle, IPI-145 (1, 5, or 10 mg/kg), or a dexamethasone control (2 mg/kg). Proteinuria was significantly reduced at study termination for all IPI-145-treated mice compared with vehicle animals, as well as in the dexamethasone control group [1]. |
Reference | [1]. David G. Winkler, Kerrie L. Faia et,al. PI3K-δ and PI3K-γ Inhibition by IPI-145 Abrogates Immune Responses and Suppresses Activity in Autoimmune and Inflammatory Disease Models. Chemistry & Biology.2013 Nov 21, Pages 1364-1374 [2]. K Balakrishnan, M Peluso et al. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. Leukemia. 2015 Sep; 29(9): 1811–1822. |
PubChem Compound | 68353646 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume